![molecular formula C21H16O2 B11831574 Indeno[2,1-b]pyran-9-carboxaldehyde, 4-methyl-2-(4-methylphenyl)- CAS No. 62225-26-7](/img/structure/B11831574.png)
Indeno[2,1-b]pyran-9-carboxaldehyde, 4-methyl-2-(4-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-2-(p-tolyl)indeno[2,1-b]pyran-9-carbaldehyde is a complex organic compound that belongs to the class of indeno[2,1-b]pyran derivatives
Métodos De Preparación
The synthesis of 4-methyl-2-(p-tolyl)indeno[2,1-b]pyran-9-carbaldehyde typically involves multicomponent reactions (MCRs). These reactions are favored due to their high efficiency, atom economy, and green reaction conditions. One common synthetic route involves the one-pot reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis .
Análisis De Reacciones Químicas
4-methyl-2-(p-tolyl)indeno[2,1-b]pyran-9-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the reaction conditions and reagents used.
The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
4-methyl-2-(p-tolyl)indeno[2,1-b]pyran-9-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: The compound is being explored for its potential therapeutic applications due to its unique structural features.
Industry: It is used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-methyl-2-(p-tolyl)indeno[2,1-b]pyran-9-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of various enzymes and receptors. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
4-methyl-2-(p-tolyl)indeno[2,1-b]pyran-9-carbaldehyde can be compared with other similar compounds, such as:
Indole derivatives: These compounds also exhibit a wide range of biological activities and have been extensively studied for their therapeutic potential.
Pyran derivatives: These compounds are known for their diverse biological and pharmaceutical properties, including anti-inflammatory, anti-malarial, and anti-tumor activities.
Propiedades
Número CAS |
62225-26-7 |
|---|---|
Fórmula molecular |
C21H16O2 |
Peso molecular |
300.3 g/mol |
Nombre IUPAC |
4-methyl-2-(4-methylphenyl)indeno[2,3-b]pyran-9-carbaldehyde |
InChI |
InChI=1S/C21H16O2/c1-13-7-9-15(10-8-13)19-11-14(2)20-17-6-4-3-5-16(17)18(12-22)21(20)23-19/h3-12H,1-2H3 |
Clave InChI |
DODRMIAMDKFGGX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CC(=C3C4=CC=CC=C4C(=C3O2)C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(1R,6R,7S)-3-(4-nitrobenzenesulfonyl)-7-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanamine](/img/structure/B11831492.png)
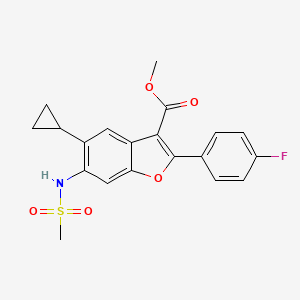
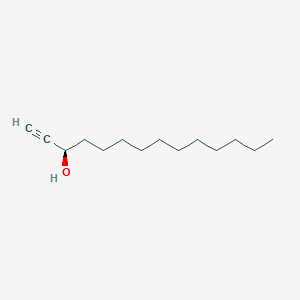

![Ethyl 4-[(2-hydroxy-2,3-dihydro-1h-inden-1-yl)amino]benzoate](/img/structure/B11831504.png)


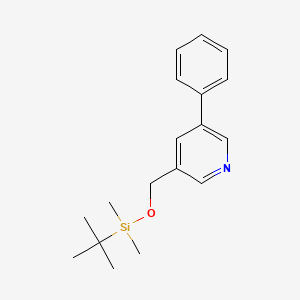
![(3R,5R)-3-butyl-3-ethyl-7-methoxy-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine-8-carbaldehyde 1,1-dioxide](/img/structure/B11831541.png)

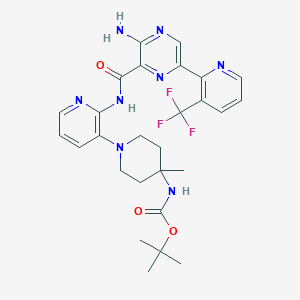
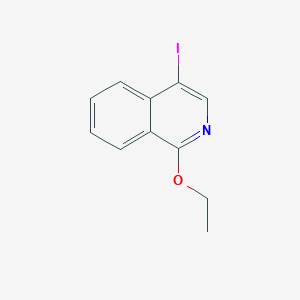
![(9R,9aR)-6-chloro-9a-(prop-2-en-1-yl)-1H,2H,3H,9H,9aH-benzo[b]pyrrolizin-9-amine](/img/structure/B11831561.png)
![3,5-Pyrazolidinedione, 4-[(4-propoxy-1-naphthalenyl)methylene]-](/img/structure/B11831569.png)
